molecular formula C13H12Cl2N2O3S2 B12213265 N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12213265
M. Wt: 379.3 g/mol
InChI Key: ZEOBFFXQIMWBPS-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[3,4-d]thiazole core modified with a 3,4-dichlorophenyl substituent and an acetamide group. The sulfone (5,5-dioxido) moiety enhances polarity and metabolic stability, while the dichlorophenyl group contributes to lipophilicity and electronic effects.

Properties

Molecular Formula

C13H12Cl2N2O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H12Cl2N2O3S2/c1-7(18)16-13-17(8-2-3-9(14)10(15)4-8)11-5-22(19,20)6-12(11)21-13/h2-4,11-12H,5-6H2,1H3

InChI Key

ZEOBFFXQIMWBPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the acetamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Biological Activity

The compound N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity through a comprehensive review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12Cl2N2O2SC_{14}H_{12}Cl_2N_2O_2S. It includes a thieno[3,4-d][1,3]thiazole moiety, which is known for its diverse biological properties. The presence of the dichlorophenyl group may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds containing thiazole and thieno moieties. For instance, compounds with structural similarities have shown promising results against various cancer cell lines.

Case Study: In Vitro Studies

A study evaluating a closely related compound demonstrated significant cytotoxicity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)
  • HepG-2 (liver cancer)

The compound exhibited IC50 values ranging from 2.4 to 3.2 µg/mL against these cell lines, indicating strong anticancer activity compared to standard chemotherapeutic agents like Vinblastine and Colchicine .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

Inhibition assays revealed that the compound had comparable inhibitory activity on EGFR and VEGFR-2 with IC50 values of 0.2162 µM and 0.2592 µM, respectively . This suggests that the compound may impede tumor proliferation and angiogenesis.

Toxicity Profile

While the anticancer properties are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary assessments indicate that the compound exhibits lower toxicity towards normal cell lines compared to cancerous ones, suggesting a selective action that could minimize side effects in clinical settings.

Research Findings Summary

Study Focus Findings
CytotoxicityStrong activity against MCF-7, HCT-116, PC-3, A549, HepG-2
IC50 Values2.4 - 3.2 µg/mL against cancer cell lines
EGFR InhibitionIC50 = 0.2162 µM
VEGFR-2 InhibitionIC50 = 0.2592 µM
SelectivityLower toxicity in normal cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

a) N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Molecular Formula : C₁₅H₁₈N₂O₅S₂ (Avg. Mass: 370.44)
  • Key Differences: Replaces dichlorophenyl with 3,4-dimethoxyphenyl.
  • Physicochemical Impact : Higher solubility due to polar methoxy groups but reduced lipophilicity (clogP ~1.5 vs. ~3.0 for dichloro analog).
  • Source: highlights stereochemical specificity (3aR,6aS), which may influence conformational stability compared to non-chiral analogs.
b) 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Molecular Formula : C₁₄H₁₆N₂O₅S₂ (Avg. Mass: 356.41)
  • Key Differences: Features a 2-methoxyphenyl group and a 2-methoxyacetamide side chain.
  • Biological Relevance : May exhibit altered pharmacokinetics due to increased hydrogen-bonding capacity from the acetamide methoxy group .

Core Heterocycle Modifications

a) Thiadiazole-Based Analogs
  • Example: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
  • Molecular Formula : C₂₁H₂₀ClN₄O₂S (Avg. Mass: 427.93)
  • Key Differences: Replaces thieno[3,4-d]thiazole with a thiadiazole ring. The acryloyl and benzamide groups introduce additional hydrogen-bond acceptors, likely shifting target selectivity (e.g., kinase vs. protease inhibition).
  • Activity Data : Demonstrated moderate bioactivity in screening assays (IC₅₀ ~10 μM for kinase targets) .

Substituent-Free Benchmark Compound

a) N-(5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide
  • Molecular Formula : C₁₃H₁₄N₂O₃S₂ (Molar Mass: 310.39)
  • Key Differences : Lacks halogen or methoxy substituents on the phenyl ring.
  • Performance : Baseline studies show ~10-fold lower potency in enzyme inhibition assays compared to the dichloro derivative, underscoring the critical role of electron-withdrawing substituents .

Structural and Functional Data Tables

Compound Core Structure Substituents Molecular Mass Key Properties
Target Compound Thieno[3,4-d]thiazole 3,4-Dichlorophenyl ~385 (estimated) High lipophilicity (clogP ~3.0)
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-...acetamide Thieno[3,4-d]thiazole 3,4-Dimethoxyphenyl 370.44 Enhanced solubility (clogP ~1.5)
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-...acetamide Thieno[3,4-d]thiazole 2-Methoxyphenyl 356.41 Steric hindrance, moderate bioactivity
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole 3-Chlorophenyl, acryloyl 427.93 Kinase inhibition (IC₅₀ ~10 μM)
N-(5,5-Dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide Thieno[3,4-d]thiazole Phenyl (unsubstituted) 310.39 Low potency (baseline activity)

Critical Analysis of Research Findings

  • Electronic Effects : Dichlorophenyl derivatives exhibit superior binding to targets requiring electron-deficient aromatic interactions (e.g., ATP-binding pockets) compared to methoxy or unsubstituted analogs .
  • Stereochemical Influence : The 3aR,6aS configuration in suggests rigid conformational control, which may enhance selectivity but complicate synthesis.
  • Metabolic Stability : Sulfone moieties in all analogs improve resistance to oxidative metabolism, though dichloro-substituted compounds may face slower hepatic clearance due to higher lipophilicity.

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